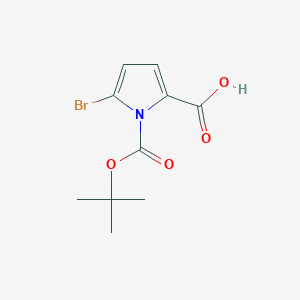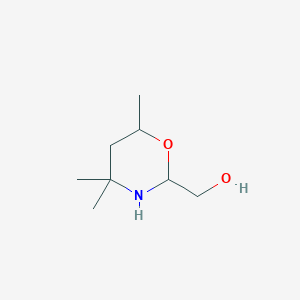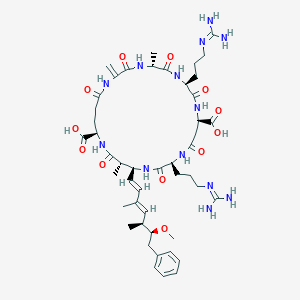![molecular formula C7H7NS B055239 2,3-Dihydrothieno[2,3-c]pyridine CAS No. 117103-46-5](/img/structure/B55239.png)
2,3-Dihydrothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of potential applications. This compound is synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrothieno[2,3-c]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in cell proliferation, inducing apoptosis, and modulating the immune system.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,3-Dihydrothieno[2,3-c]pyridine has a variety of biochemical and physiological effects. These effects include anti-inflammatory activity, anti-cancer activity, and anti-microbial activity. Additionally, this compound has been shown to have antioxidant activity and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydrothieno[2,3-c]pyridine in lab experiments include its diverse range of potential applications, its relatively simple synthesis, and its potential as a building block for the synthesis of more complex molecules. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential to form unstable intermediates during synthesis.
Orientations Futures
There are many potential future directions for the study of 2,3-Dihydrothieno[2,3-c]pyridine. These directions include the development of more efficient synthesis methods, the study of this compound's potential as a catalyst in organic reactions, the study of this compound's potential as a dopant in organic electronics, and the study of this compound's potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 2,3-Dihydrothieno[2,3-c]pyridine involves a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Paal-Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. The Paal-Knorr reaction involves the cyclization of an α,β-unsaturated ketone with a primary amine in the presence of a catalyst.
Applications De Recherche Scientifique
2,3-Dihydrothieno[2,3-c]pyridine has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of more complex molecules. In material science, this compound has been studied for its potential as a dopant in organic electronics.
Propriétés
Numéro CAS |
117103-46-5 |
|---|---|
Nom du produit |
2,3-Dihydrothieno[2,3-c]pyridine |
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
2,3-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 |
Clé InChI |
SJNUXEAPCYTTDZ-UHFFFAOYSA-N |
SMILES |
C1CSC2=C1C=CN=C2 |
SMILES canonique |
C1CSC2=C1C=CN=C2 |
Synonymes |
Thieno[2,3-c]pyridine, 2,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)


![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)



